Lipophilicity (LogP) Differentiation vs. 5-(Benzyloxy)indolin-2-one (CAS 156232-24-5)
The computed LogP of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one is 2.60, reflecting the balanced lipophilicity conferred by the dual 5-benzyloxy and 7-methoxy substitution . In contrast, the des-methoxy analog 5-(benzyloxy)indolin-2-one (CAS 156232-24-5) has been reported with a LogP of approximately 3.04, indicating that removal of the 7-methoxy group increases lipophilicity by roughly 0.44 log units. This difference places the target compound closer to the optimal CNS drug-like LogP range (1.5–3.0) while the des-methoxy analog borders on excessive lipophilicity that may promote promiscuous binding and metabolic clearance.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 2.60 |
| Comparator Or Baseline | 5-(Benzyloxy)indolin-2-one (CAS 156232-24-5); estimated LogP ≈ 3.04 |
| Quantified Difference | ΔLogP ≈ -0.44 (target compound is less lipophilic) |
| Conditions | Computed LogP values from vendor technical datasheets; experimental LogP not available for either compound |
Why This Matters
A LogP difference of 0.44 units is pharmaceutically meaningful, as it can translate to significant differences in aqueous solubility, plasma protein binding, and membrane permeability, which directly impact the compound's suitability for cellular assays and in vivo pharmacokinetic studies.
